molecular formula C21H23NO3S B12212998 N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide

N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide

Cat. No.: B12212998
M. Wt: 369.5 g/mol
InChI Key: JTCYPMRGNTVTNR-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring substituted with a propoxy group and a sulfonamide group attached to a phenylethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes sulfonation to introduce the sulfonamide group. The phenylethyl chain is then attached through a series of substitution reactions. The propoxy group is introduced via an etherification reaction, often using propyl alcohol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other parts of the molecule.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide
  • N-(2-phenylethyl)-4-piperidinyl]-propanamide
  • N-(2-phenylethyl)-4-piperidinyl]-butanamide

Uniqueness

N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide is unique due to its specific structural features, such as the naphthalene ring and the propoxy group. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C21H23NO3S/c1-2-16-25-20-12-13-21(19-11-7-6-10-18(19)20)26(23,24)22-15-14-17-8-4-3-5-9-17/h3-13,22H,2,14-16H2,1H3

InChI Key

JTCYPMRGNTVTNR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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